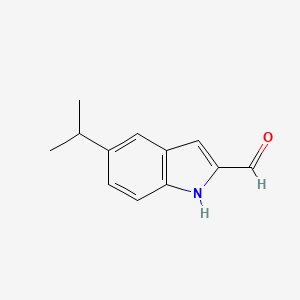

5-propan-2-yl-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-propan-2-yl-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C12H13NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13-12/h3-8,13H,1-2H3 |

InChI Key |

YYIZTLJYLQRDLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propan 2 Yl 1h Indole 2 Carbaldehyde and Its Analogs

Established Synthetic Routes to Indole-2-carbaldehyde Frameworks

The introduction of a formyl group onto an indole (B1671886) ring is a fundamental transformation in heterocyclic chemistry. However, the inherent electronic properties of the indole nucleus dictate a strong preference for electrophilic substitution at the C3 position. Therefore, achieving C2-formylation often requires strategies that override this natural reactivity.

Vilsmeier-Haack Reactions and Modifications

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.govyoutube.com This electrophilic species, a chloroiminium salt, readily attacks the indole ring.

For an unsubstituted indole, the Vilsmeier-Haack reaction overwhelmingly favors formylation at the C3 position. youtube.com The mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyrrole (B145914) ring to form a cationic intermediate, which is more stable when the attack occurs at C3. Subsequent hydrolysis of the resulting iminium salt furnishes the aldehyde. While modifications exist, achieving C2-formylation on a simple N-H indole via this method is generally not feasible without prior modification of the substrate.

Table 1: General Vilsmeier-Haack Reaction Conditions

| Parameter | Typical Condition | Role |

|---|---|---|

| Formylating Agent | N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Activating Agent | Phosphorus oxychloride (POCl₃) | Activates DMF to form the Vilsmeier reagent |

| Solvent | DMF (often used in excess) or chlorinated solvents | Reaction medium |

| Temperature | 0 °C to 100 °C | Controlled to manage reaction rate and selectivity |

| Workup | Aqueous base (e.g., NaOH, Na₂CO₃) | Hydrolyzes the intermediate iminium salt to the aldehyde |

Directed Metalation Strategies for Indole Functionalization

To overcome the intrinsic C3 selectivity of indoles in electrophilic substitutions, directed metalation has emerged as a premier strategy for C2 functionalization. researchgate.net This method involves the deprotonation of an N-protected indole at the C2 position using a strong organolithium base, followed by quenching the resulting C2-lithiated intermediate with an appropriate electrophile.

The key to this approach is the choice of a suitable protecting group on the indole nitrogen. This N-substituent, often called a directed metalation group (DMG), coordinates with the lithium base, directing deprotonation to the adjacent C2 position. researchgate.net Common protecting groups that facilitate C2-lithiation include phenylsulfonyl (SO₂Ph), tert-butyloxycarbonyl (Boc), and triisopropylsilyl (TIPS). Once the C2-lithiated species is formed, it can be treated with a formylating agent like DMF to introduce the desired aldehyde functionality. commonorganicchemistry.com A final deprotection step then reveals the N-H indole-2-carbaldehyde.

Targeted Synthesis of 5-propan-2-yl-1H-indole-2-carbaldehyde

A logical and efficient synthesis of this compound involves a sequential approach: first, the construction of the 5-isopropyl-substituted indole core, followed by the regioselective introduction of the carbaldehyde group at the C2 position.

Regioselective Introduction of the Isopropyl Moiety

While methods like Friedel-Crafts alkylation exist for introducing alkyl groups to aromatic rings, they are often problematic for indoles, leading to poor regioselectivity (favoring C3) and polyalkylation. A more robust and regiochemically precise method for preparing 5-substituted indoles is the Fischer indole synthesis. wikipedia.orgbyjus.com

This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. jk-sci.comnih.gov To synthesize the required 5-isopropyl-1H-indole precursor, the logical starting material is (4-isopropylphenyl)hydrazine (B1333479). cymitquimica.comsigmaaldrich.comgeorganics.skchemicalbook.com This hydrazine (B178648) can be condensed with a two-carbon aldehyde equivalent (such as glyoxal (B1671930) or an acetaldehyde (B116499) derivative) under acidic conditions to induce cyclization and form the desired 5-substituted indole with high regioselectivity.

Table 2: Fischer Indole Synthesis for 5-isopropyl-1H-indole

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| (4-isopropylphenyl)hydrazine | Acetaldehyde or Pyruvic acid | Brønsted acid (e.g., H₂SO₄, PPA) or Lewis acid (e.g., ZnCl₂) | 5-isopropyl-1H-indole |

Sequential Functionalization Approaches

A complete synthesis of this compound can be achieved through a multi-step sequence that leverages the principles of N-protection and directed metalation.

Synthesis of 5-isopropyl-1H-indole: The process begins with the Fischer indole synthesis as described in section 2.2.1, reacting (4-isopropylphenyl)hydrazine with a suitable carbonyl compound to form the 5-isopropylindole core.

N-Protection: The resulting indole is protected at the nitrogen atom. A common choice is the use of phenylsulfonyl chloride in the presence of a base to form 1-(phenylsulfonyl)-5-isopropyl-1H-indole. This step is crucial for directing the subsequent lithiation. researchgate.net

Directed C2-Lithiation: The N-protected indole is cooled to a low temperature (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). A strong base, such as n-butyllithium or tert-butyllithium, is then added to selectively deprotonate the C2 position, forming the C2-lithiated intermediate. researchgate.net

C2-Formylation: The organolithium intermediate is quenched by the addition of N,N-dimethylformamide (DMF). The nucleophilic C2 carbon attacks the electrophilic carbonyl carbon of DMF. commonorganicchemistry.com

Hydrolysis and Deprotection: An aqueous workup hydrolyzes the intermediate formed in the previous step to the aldehyde. The phenylsulfonyl protecting group is then removed, typically under basic conditions (e.g., with aqueous NaOH or sodium methoxide), to yield the final product, this compound.

This sequential strategy ensures high regioselectivity at both the C5 and C2 positions, providing a reliable pathway to the target compound that would be difficult to achieve through direct functionalization methods.

Palladium-Catalyzed Coupling Reactions in Indole Synthesis

Palladium-catalyzed coupling reactions represent a powerful and versatile tool for the construction of the indole nucleus. mdpi.com These methods offer mild reaction conditions, broad functional group tolerance, and often provide high yields, making them preferable to many classical named reactions. mdpi.com Key strategies such as the Heck, Suzuki, and Sonogashira couplings have been extensively applied to forge critical carbon-carbon and carbon-nitrogen bonds required for indole ring formation. mdpi.comnih.gov

One common approach involves the intramolecular cyclization of suitably substituted anilines. For instance, the Larock indole synthesis utilizes a palladium-catalyzed annulation of an alkyne with an ortho-iodoaniline derivative. This strategy allows for the construction of highly substituted indoles. nih.gov Similarly, the Mori-Ban synthesis employs a palladium-catalyzed intramolecular cyclization. nih.gov More recent advancements have focused on C-H bond activation strategies, which avoid the need for pre-functionalized starting materials, thus improving atom economy. nih.gov For example, palladium/norbornene cooperative catalysis, also known as the Catellani reaction, enables the vicinal difunctionalization of an aryl halide, providing a pathway to complex indole structures. nih.gov

The synthesis of 2-substituted indoles, relevant to the parent compound of this article, can be achieved through various palladium-catalyzed methods. A one-pot synthesis of 2-(hetero)aryl-substituted indoles has been developed using a Sonogashira cross-coupling/cyclization reaction between terminal alkynes and N-tosyl-2-iodoanilines. mdpi.com Another approach involves the coupling of 2-alkynyl anilines with allylic alcohols in the presence of a palladium catalyst and an oxidant to form β-indole ketones. mdpi.com

The table below summarizes key palladium-catalyzed reactions used in indole synthesis.

| Reaction Name | Description | Key Features | Reference |

| Larock Indole Synthesis | Palladium-catalyzed annulation of alkynes with o-haloanilines. | Versatile for polysubstituted indoles. | nih.gov |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | Used in cascade reactions to form the indole ring. | mdpi.comnih.gov |

| Suzuki Coupling | Cross-coupling of an organoboron compound with an organohalide. | Can be used to introduce substituents onto the indole core. | nih.gov |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. | Can form 2-alkenyl indoles. | mdpi.com |

| Catellani Reaction | Pd/Norbornene-catalyzed ortho-difunctionalization of aryl halides. | Allows for complex substitution patterns. | nih.gov |

| Buchwald-Hartwig Amination | Pd-catalyzed formation of C-N bonds. | Used to create aryl hydrazone precursors for Fischer-type syntheses. | nih.gov |

Advanced Synthetic Approaches and Methodological Advancements for Indole Carbaldehydes

Recent progress in organic synthesis has led to the development of sophisticated methodologies for constructing indole carbaldehydes. These advanced approaches emphasize efficiency, selectivity, and molecular complexity, often combining multiple transformations into a single operation.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that build complex molecular architectures from simpler starting materials in a single pot, avoiding the isolation of intermediates. iitj.ac.inrsc.org This approach offers significant advantages in terms of atom economy, time, and resource management, making it an environmentally friendly strategy for generating molecular complexity. iitj.ac.in

For the synthesis of complex indole-containing polycycles, cascade reactions can be designed to incorporate cycloadditions, transition-metal-catalyzed couplings, or C-H activation routes. rsc.org A relevant example involves the Knoevenagel condensation of an indole-2-carbaldehyde derivative with a coumarin, which generates an intermediate poised for a subsequent intramolecular hetero-Diels–Alder reaction to deliver complex polycyclic indole hybrids. rsc.org Another strategy employs the reaction of nitrones with allenes to rapidly assemble various indole derivatives, where the reaction outcome can be controlled by substrate choice and reaction conditions. nih.gov Interrupted Fischer indole synthesis can generate cyclic Schiff bases that serve as key intermediates in versatile multicomponent reactions, leading to diverse drug-like scaffolds. nih.gov

The following table highlights examples of cascade reactions in indole synthesis.

| Reaction Type | Starting Materials | Key Transformations | Product Type | Reference |

| Knoevenagel/Diels-Alder | Indole-2-carbaldehyde, Coumarins | Knoevenagel condensation, intramolecular hetero-Diels–Alder | Polycyclic Indole Hybrids | rsc.org |

| Nitrone/Allene Cascade | Nitrones, Allenes | [3+2] cycloaddition, rearrangement | Indole derivatives | nih.gov |

| Fischer Indole/Ugi-type | Hydrazines, α,α'-disubstituted carbaldehydes | Interrupted Fischer indole synthesis, multicomponent reaction | Tricyclic hydantoins | nih.gov |

| Pictet-Spengler/Gold-catalyzed cyclization | Tryptamines, Acetylenic aldehydes | Pictet-Spengler cyclization, 1,5-enyne cyclization | Polycyclic Indoles | rsc.org |

The development of asymmetric methods to synthesize chiral indole derivatives is of paramount importance, as enantiomeric purity is often critical for biological activity. nih.gov Catalytic asymmetric synthesis, using either chiral metal complexes or organocatalysts, provides a powerful means to access optically active indole derivatives. nih.gov

One of the most powerful approaches is the catalytic asymmetric Friedel–Crafts reaction of indoles with various electrophiles, which can be catalyzed by chiral metal complexes or chiral organocatalysts like Brønsted acids. nih.govorganic-chemistry.org This method allows for the direct installation of chiral substituents at the C3 position of the indole ring. Furthermore, strategies have been developed for the switchable divergent synthesis of chiral indolenines and fused indolines via the asymmetric dearomatization of 2,3-disubstituted indoles, catalyzed by a chiral phosphoric acid. rsc.org

Palladium catalysis has also been successfully employed in asymmetric indole synthesis. By using a palladium catalyst with a chiral planar bisphosphine ligand, divergent (5+4) and (5+2) annulations of cyclic aza-dienes and vinylethylene carbonates can produce a range of indole-based medium-sized heterocycles with excellent enantioselectivities. acs.org A simple method for preparing optically active indole-2-carbaldehydes involves the alkylation of 2-cyanoindole with a chiral secondary alcohol, followed by the reduction of the cyano group to an aldehyde. osi.lv

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of highly functionalized indoles. Selective functionalization at a specific position of the indole nucleus without affecting other reactive sites is crucial for building complex molecules.

The Fischer indole synthesis, a classic method, can exhibit high regioselectivity. Computational studies have shown that electronic factors, such as the presence of electron-withdrawing groups, can disfavor certain reaction pathways, leading to the formation of a single indole regioisomer. nih.gov Modern methods offer more precise control. For instance, the use of borane (B79455) Lewis acids can direct the amidation of indoles with isocyanates in a highly selective manner. aalto.fi With B(C₆F₅)₃ as the catalyst, N-protected indoles undergo C3 C-H amidation, whereas with BCl₃, unprotected indoles regioselectively form N-carboxamidation products in near-quantitative yields. aalto.fi

Ruthenium-catalyzed reactions have also been employed for the regioselective synthesis of indoles. A process involving the reaction of nitrosoaromatics with alkynes under a carbon monoxide atmosphere produces indoles with defined regioselectivity. acs.org Furthermore, catalyst-free, one-pot methods have been developed for the chemo- and regioselective synthesis of polycondensed indoles under mild conditions, highlighting a move towards more sustainable synthetic protocols. mdpi.com

Chemical Reactivity and Derivatization Strategies of the Indole 2 Carbaldehyde Core

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group at the C2 position of the indole (B1671886) ring is a key site for chemical modification. Its electrophilic carbon atom readily participates in a variety of reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions and Subsequent Conversions

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. This fundamental reaction opens pathways to numerous more complex structures. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), add to the aldehyde to form secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(5-propan-2-yl-1H-indol-2-yl)ethan-1-ol.

These addition reactions are often the first step in a multi-step synthesis. The resulting secondary alcohols can undergo subsequent conversions, such as oxidation to ketones or dehydration to form alkenes, further expanding the molecular diversity obtainable from the parent aldehyde. The addition of nucleophiles is a foundational strategy in the synthesis of complex indole derivatives. aip.orgacs.org

Condensation Reactions, including Schiff Base Formation

Condensation reactions provide an efficient means of elongating the carbon chain or introducing new functional groups at the 2-position. The aldehyde readily reacts with primary amines in a condensation reaction to form imines, a class of compounds commonly known as Schiff bases. scispace.comajchem-b.com This reaction involves an initial nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. scispace.comajchem-b.comnih.gov These reactions are often catalyzed by a small amount of acid. scispace.com The formation of Schiff bases is a versatile method for creating complex indole derivatives with a wide range of biological activities. ajchem-b.comresearchgate.net

Knoevenagel condensation is another important reaction, where the indole-2-carbaldehyde reacts with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives, indan-1,3-dione) in the presence of a weak base. uobaghdad.edu.iqamazonaws.com This reaction creates a new carbon-carbon double bond, yielding α,β-unsaturated systems which are valuable intermediates for further synthetic manipulations. amazonaws.com

Table 1: Examples of Condensation Reactions

| Reaction Type | Reactant | Product Type | Key Feature |

|---|---|---|---|

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine (Schiff Base) | Formation of a C=N double bond |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Compound | Formation of a new C=C double bond |

| Wittig Reaction | Phosphorus Ylides | Alkene | Converts C=O to C=C |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde moiety can be readily oxidized or reduced to access different oxidation states.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 5-propan-2-yl-1H-indole-2-carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or activated manganese dioxide can be employed for this transformation. derpharmachemica.com The resulting carboxylic acid is a versatile intermediate, capable of undergoing esterification, amidation (to form amides), or conversion to an acyl chloride for further reactions.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, 5-propan-2-yl-1H-indole-2-methanol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). derpharmachemica.comrsc.org The choice of reagent depends on the presence of other reducible functional groups in the molecule. The resulting alcohol can be used in subsequent reactions, for example, as a nucleophile or after conversion to a leaving group (e.g., a tosylate or halide).

Indole Ring Functionalization and Substitution Chemistry

The indole nucleus itself is a reactive aromatic system, amenable to various functionalization reactions. The presence of the electron-donating 5-isopropyl group and the electron-withdrawing 2-carbaldehyde group influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems like indole. wikipedia.org The indole ring is an electron-rich heterocycle, making it highly susceptible to attack by electrophiles. wikipedia.orgchemistrysteps.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. chemistrysteps.commasterorganicchemistry.com

For the indole nucleus, the C3 position is the most nucleophilic and therefore the most common site for electrophilic attack. wikipedia.org In 5-propan-2-yl-1H-indole-2-carbaldehyde, the C2 position is already substituted. Thus, electrophilic attack will preferentially occur at the C3 position. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming H₂SO₄). chemistrysteps.commasterorganicchemistry.comyoutube.com

The 5-propan-2-yl group is an activating, ortho-, para-directing group. This means it increases the electron density of the benzene (B151609) portion of the indole ring and directs incoming electrophiles to the C4 and C6 positions. Therefore, under forcing conditions or if the C3 position is blocked, electrophilic substitution can also occur on the benzene ring, primarily at the C4 and C6 positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Primary Substitution Site | Secondary Substitution Sites |

|---|---|---|---|

| Nitration | NO₂⁺ | C3 | C4, C6 |

| Halogenation | Br⁺, Cl⁺ | C3 | C4, C6 |

| Sulfonation | SO₃H⁺ | C3 | C4, C6 |

Palladium-Catalyzed Cross-Coupling Reactions at Various Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly substituted indoles. nih.govnih.gov To utilize this chemistry, the this compound ring must first be functionalized with a group suitable for cross-coupling, typically a halide (I, Br) or a triflate.

This initial halogenation can be directed to various positions on the indole ring. For example, iodination can introduce an iodine atom at the C3 position, which can then participate in coupling reactions. Once the halo-indole is formed, it can be coupled with a variety of partners. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the halo-indole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov

Sonogashira Coupling: This involves the coupling of a halo-indole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent. nih.govmdpi.com

These reactions can be applied to build complex molecular architectures by selectively functionalizing different positions of the indole core, making them invaluable for creating libraries of highly substituted indole derivatives. nih.govnih.gov

N-Functionalization Strategies of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a key site for functionalization, enabling the introduction of a wide variety of substituents that can modulate the compound's steric and electronic properties. Common N-functionalization strategies include N-alkylation and N-arylation.

N-Alkylation: The direct introduction of alkyl groups onto the indole nitrogen can be achieved under various conditions, typically involving a base to deprotonate the N-H bond followed by reaction with an alkyl halide. The choice of base and solvent is crucial for achieving high yields and selectivity. While specific studies on this compound are limited, general methodologies for N-alkylation of indoles are well-established and applicable. For instance, the use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common practice.

| Catalyst/Base | Reagent | Solvent | Temperature | Yield (%) | Reference |

| NaH | Alkyl Halide | DMF/THF | Room Temp. to Reflux | Good to Excellent | rsc.org |

| K2CO3 | Alkyl Halide | DMF | Reflux | Good | nih.gov |

| Iron Complex | Alcohol | TFE | 110 °C | 31-99 | nih.gov |

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group, known as N-arylation, is a significant transformation in medicinal chemistry. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the most prevalent methods for achieving this. These reactions typically employ palladium or copper catalysts with appropriate ligands and a base. nih.govnih.govorganic-chemistry.org The electronic nature of the substituents on both the indole and the aryl halide can influence the reaction efficiency.

| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd2(dba)3 | Bulky, electron-rich phosphines | NaOtBu or K3PO4 | Toluene or Dioxane | Not specified | High | organic-chemistry.org |

| Copper | Various | Various | Various | Various | Good to Excellent | nih.gov |

Construction of Complex Heterocyclic Systems Utilizing the Indole Scaffold

The inherent reactivity of the this compound core makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. Annulation, cycloaddition, and metathesis reactions are powerful strategies to build upon this indole scaffold.

Annulation Reactions and Fused Ring Systems

Annulation reactions involving the indole-2-carbaldehyde moiety can lead to the formation of new rings fused to the indole core. A prominent example is the synthesis of β-carbolines, a class of compounds with significant biological activities. The Pictet-Spengler reaction, a classic annulation method, involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization. While this typically involves tryptamines, modifications of this strategy can be envisioned starting from indole-2-carbaldehydes.

Another important class of fused systems derived from indole-2-carbaldehydes are pyrrolo[1,2-a]indoles. These can be synthesized through various strategies, often involving the initial N-functionalization of the indole followed by an intramolecular cyclization. For example, an asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes with α,β-unsaturated aldehydes can lead to the one-pot synthesis of chiral pyrrolo[1,2-a]indole-2-carbaldehydes.

| Reaction Type | Reactants | Key Features | Resulting System |

| Pictet-Spengler Reaction | Tryptamine derivatives, Aldehydes/Ketones | Acid-catalyzed condensation and cyclization | Tetrahydro-β-carbolines |

| Domino Aza-Michael/Aldol Condensation | Indole-2-carbaldehyde, α,β-Unsaturated Aldehydes | Organocatalytic, Enantioselective | 3H-Pyrrolo[1,2-a]indole-2-carbaldehydes |

Cycloaddition Chemistry, including (3+2) Cycloadditions

Cycloaddition reactions provide a powerful and atom-economical way to construct cyclic systems. The indole nucleus can participate in various cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions.

Specifically, [3+2] cycloadditions are a valuable tool for the synthesis of five-membered rings. While direct participation of the indole-2-carbaldehyde in a [3+2] cycloaddition is less common, derivatives of the aldehyde or the indole nitrogen can be employed. For instance, the in situ generation of azomethine ylides from the condensation of an amine with the aldehyde functionality of this compound could potentially undergo a [3+2] cycloaddition with a suitable dipolarophile to construct pyrrolidine-fused indole systems. acs.org

| Reaction Type | Dipole/Dipolarophile | Key Features | Resulting System |

| [3+2] Cycloaddition | Azomethine Ylide (from indole-2-carbaldehyde) + Alkene/Alkyne | Formation of a five-membered heterocyclic ring | Pyrrolidine-fused indoles |

Ring-Opening/Ring-Closing Metathesis Strategies

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is particularly useful for the construction of cyclic structures, including those fused to an indole core. To apply RCM to this compound, the molecule would first need to be functionalized with two terminal alkene moieties. This could be achieved, for example, by N-alkenylation and subsequent modification of the aldehyde group.

| Precursor Synthesis | Metathesis Reaction | Catalyst | Resulting System |

| N-alkenylation and C2-alkenylation of indole-2-carbaldehyde | Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs catalysts | Indole-fused carbocycles or heterocycles |

Spectroscopic and Crystallographic Data Currently Unavailable for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific chemical compound this compound. Despite extensive queries for its spectroscopic and crystallographic characterization, no specific research findings, data tables, or detailed analyses for this particular molecule could be located.

The requested article, which was to focus solely on the advanced spectroscopic and crystallographic characterization of this compound, cannot be generated at this time due to the absence of the necessary scientific information. The strict requirement for detailed, scientifically accurate content, including data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, cannot be met without access to primary research in which this compound has been synthesized and characterized.

While general spectroscopic features of the indole-2-carbaldehyde scaffold and other 5-substituted indole derivatives are known, providing a scientifically rigorous and accurate analysis as requested is not possible without specific data for the target compound. Any attempt to extrapolate from related molecules would be speculative and would not adhere to the required focus on "this compound" alone.

Therefore, the subsequent sections of the proposed article outline—detailing comprehensive NMR assignments, advanced 2D NMR techniques, high-resolution mass spectrometry, tandem mass spectrometry, and infrared functional group analysis—cannot be populated with the required detailed research findings and data tables.

Further research and publication on the synthesis and characterization of this compound are needed before a detailed and accurate scientific article on its spectroscopic and crystallographic properties can be written.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For indole (B1671886) derivatives, the absorption of UV light typically excites electrons in the π-system to higher energy orbitals. The resulting spectrum is characterized by absorption bands that correspond to these electronic transitions.

The UV-Vis spectrum of 5-propan-2-yl-1H-indole-2-carbaldehyde is expected to display characteristic absorption bands arising from π → π* transitions within the indole ring and the conjugated aldehyde group. The indole chromophore typically exhibits two main absorption bands, often referred to as the ¹La and ¹Lb bands. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

The presence of the electron-donating isopropyl group at the C5 position and the electron-withdrawing carbaldehyde group at the C2 position would be expected to influence the electronic distribution within the indole system, leading to shifts in the absorption maxima (λmax) compared to the unsubstituted indole-2-carbaldehyde. Specifically, a bathochromic (red) shift to longer wavelengths is anticipated due to the extended conjugation and the electronic effects of the substituents.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|---|---|---|

| Methanol | ~290-310 | ~10,000-20,000 | π → π* (¹La) |

| Methanol | ~260-280 | ~5,000-10,000 | π → π* (¹Lb) |

| Cyclohexane | ~285-305 | ~9,000-18,000 | π → π* (¹La) |

Note: The data in this table is illustrative and based on general trends for substituted indoles. Actual experimental values may vary.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique would be indispensable for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions of this compound.

Determination of Absolute Configuration

For a chiral molecule, single-crystal XRD can determine its absolute configuration. However, this compound is an achiral molecule, meaning it is superimposable on its mirror image. Therefore, the concept of absolute configuration is not applicable to this compound, and this subsection of analysis would not be relevant.

Crystal Packing and Supramolecular Assemblies

The crystal packing describes how individual molecules of this compound would arrange themselves in a crystalline lattice. This arrangement is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The molecular conformation of this compound in the solid state would be revealed by XRD. A key feature of interest would be the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the N-H of the indole ring and the oxygen of the C2-carbaldehyde group, creating a five-membered ring. The existence and strength of such a bond would influence the planarity of the molecule and the orientation of the aldehyde group relative to the indole ring.

The conformational preference of the isopropyl group would also be determined. Due to steric considerations, it is likely that the isopropyl group would orient itself to minimize steric clashes with the indole ring.

Table 2: Expected Crystallographic and Hydrogen Bonding Parameters for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) for achiral molecule |

| Intermolecular H-bond (N-H···O) | Distance: ~2.8 - 3.2 Å; Angle: ~150 - 180° |

| π-π Stacking Distance | ~3.3 - 3.8 Å |

| Intramolecular H-bond (N-H···O) | Possible, would result in a planar conformation |

Note: This table presents hypothetical data based on known structures of similar indole aldehydes. Actual experimental results are required for confirmation.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on This compound are not presently available. The requested in-depth analysis, including specific data for Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, molecular docking, and conformational analysis for this particular compound, has not been published in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or fabricating data.

Research in computational chemistry is highly specific to the molecule being studied. While studies exist for other indole derivatives, such as indole-2-carboxylic acid or other substituted indoles, these findings cannot be accurately extrapolated to this compound. Each substituent's position and nature (like the 5-propan-2-yl group) uniquely influences the molecule's electronic structure, reactivity, and interaction with biological targets.

To provide an accurate and authoritative article, published research data specific to the target compound is essential. Without such sources, the creation of the requested content sections with detailed findings and data tables is not feasible.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing quantum mechanics, are instrumental in elucidating the intricate details of chemical reactions involving "5-propan-2-yl-1H-indole-2-carbaldehyde". Density Functional Theory (DFT) is a commonly used method to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This allows for a detailed understanding of reaction pathways, kinetics, and the influence of substituents on reactivity.

For instance, the Vilsmeier-Haack reaction, a common method for the formylation of indoles, can be computationally modeled to understand the regioselectivity and efficiency of introducing the carbaldehyde group at the C2 position of the 5-propan-2-yl-1H-indole scaffold. wikipedia.org DFT calculations can determine the energy barriers for electrophilic attack at different positions of the indole (B1671886) ring, explaining why formylation occurs preferentially at C3 in unsubstituted indoles and how the presence of the 5-propan-2-yl group might influence this selectivity. nih.gov

Furthermore, computational studies can investigate the conformational landscape of the molecule, such as the rotational barrier around the bond connecting the propan-2-yl group to the indole ring. These conformational dynamics can play a crucial role in the compound's reactivity and its interaction with other molecules. For a related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT and Intrinsic Reaction Coordinate (IRC) calculations have shown that the rotational barrier about the S-N bond is within the range of 2.5–5.5 kcal/mol. nih.gov A similar approach could be applied to understand the conformational energetics of "this compound".

To illustrate the type of data generated from such studies, the following table presents hypothetical results from a DFT calculation on a key reaction step.

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Electrophilic attack at C2 | TS1 | 15.2 | -5.8 |

| Proton transfer | TS2 | 8.5 | -12.3 |

| Rearomatization | TS3 | 3.1 | -25.7 |

In Silico Prediction of Target Specificity and Selectivity

In silico methods are invaluable for predicting the biological targets of a compound and assessing its potential as a therapeutic agent. Molecular docking is a primary technique used to simulate the interaction between a small molecule (ligand), such as "this compound", and a macromolecular target, typically a protein. By predicting the binding mode and affinity, molecular docking can identify potential protein targets and provide insights into the structural basis of the interaction.

The indole scaffold is a common motif in molecules that target a wide range of proteins, including protein kinases, which are crucial in cell signaling and are often implicated in diseases like cancer. nih.govnih.gov Virtual screening of "this compound" against a library of protein kinase structures could identify potential targets. The docking score, an estimation of the binding affinity, along with analysis of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), can rank potential targets. For example, studies on other indole derivatives have identified their potential as inhibitors of enzymes like Cyclooxygenase-2 (COX-2). researchgate.net

The following table provides a hypothetical example of molecular docking results for "this compound" against a panel of protein kinases.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.9 | Leu83, Lys33, Asp86 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.2 | Cys919, Asp1046, Glu885 |

| Glycogen Synthase Kinase 3 beta (GSK-3β) | 1Q3D | -7.5 | Val135, Lys85, Asp200 |

Beyond identifying potential targets, in silico methods can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. scienceopen.com These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a molecule. Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can be calculated using various computational models. For other indole derivatives, in silico ADMET predictions have been used to guide the selection of candidates for further experimental testing. researchgate.net

A hypothetical ADMET profile for "this compound" is presented in the table below.

| Property | Predicted Value | Interpretation |

|---|---|---|

| LogP | 3.2 | Good lipophilicity for cell membrane permeability |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption (%) | 95 | High |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

Structure Activity Relationship Sar and Molecular Design Principles

Impact of the 5-propan-2-yl Group on Molecular Recognition and Ligand Efficiency

The substituent at the C5 position of the indole (B1671886) ring plays a significant role in modulating the pharmacological profile of indole derivatives. The 5-propan-2-yl (isopropyl) group in 5-propan-2-yl-1H-indole-2-carbaldehyde is a moderately bulky and lipophilic moiety that can significantly influence the compound's binding affinity and selectivity for its biological targets.

The isopropyl group can enhance binding to a target protein through several mechanisms:

Steric Influence: The size and shape of the isopropyl group can dictate the orientation of the molecule within the binding pocket, potentially leading to a more favorable conformation for interaction with key residues.

Ligand Efficiency: Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size (heavy atom count). The addition of the isopropyl group can either increase or decrease the LE, depending on whether the gain in binding affinity outweighs the increase in molecular size.

Structure-activity relationship studies on related indole-2-carboxamides have shown that substitutions at the 5-position can have a profound impact on activity. For instance, the presence of a chloro or fluoro group at the C5 position has been shown to enhance the modulatory potency of certain indole-2-carboxamides at the CB1 receptor. nih.gov While not a halogen, the isopropyl group's electronic and steric properties would be expected to similarly influence the binding of this compound to its targets.

| Substituent | Hansch Lipophilicity Parameter (π) | Molar Refractivity (MR) |

| -H | 0.00 | 1.03 |

| -CH3 | 0.56 | 5.65 |

| -CH(CH3)2 | 1.50 | 15.04 |

| -Cl | 0.71 | 6.03 |

| -F | 0.14 | 0.92 |

Data is generalized and serves for comparative purposes.

Influence of Aldehyde Moiety Modifications on Molecular Interactions with Biological Systems

The 2-carbaldehyde group is a key functional feature of this compound, acting as a versatile precursor for the synthesis of a wide array of derivatives. researchgate.net Modifications of this aldehyde moiety can lead to significant changes in biological activity by altering the molecule's ability to form hydrogen bonds, its electronic properties, and its reactivity.

Potential modifications to the aldehyde group and their predicted impact include:

Reduction to an Alcohol: Conversion of the aldehyde to a primary alcohol (-CH2OH) introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the biological target.

Oxidation to a Carboxylic Acid: Oxidation to a carboxylic acid (-COOH) introduces a strongly acidic group that can form salt bridges or strong hydrogen bonds with basic residues in the target protein. This modification significantly alters the compound's polarity and ionization state at physiological pH.

Conversion to an Amide: Reaction of the corresponding carboxylic acid with an amine to form an amide (-CONH-R) introduces a hydrogen bond donor and acceptor, with the 'R' group providing a vector for further structural modifications to explore the binding pocket. Indole-2-carboxamides have been identified as a promising class of antituberculosis agents. nih.gov

Formation of Imines or Schiff Bases: Condensation of the aldehyde with primary amines yields imines (-CH=N-R), which can participate in hydrogen bonding and provide a means to introduce a wide variety of substituents.

The choice of modification depends on the specific nature of the biological target and the desired pharmacological effect. The reactivity of the aldehyde group makes it a focal point for the rational design of new analogues with improved properties. mdpi.com

Rational Design of this compound Derivatives for Specific Molecular Targets

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the SAR of lead compounds. For this compound, a rational design strategy would involve systematic modifications of its core structure to optimize interactions with a specific molecular target.

Key strategies for the rational design of derivatives include:

Modification of the 5-position: While the propan-2-yl group is present, exploring other substituents at this position could fine-tune the lipophilicity and steric bulk to better fit the target's binding pocket. For example, smaller alkyl groups or cyclic structures could be investigated.

Derivatization of the 2-carbaldehyde group: As discussed in the previous section, the aldehyde offers a versatile handle for creating a library of derivatives with diverse functional groups, such as alcohols, carboxylic acids, amides, and imines.

Substitution on the Indole Nitrogen: The N1 position of the indole ring is another site for modification. Alkylation or acylation at this position can influence the compound's electronic properties and introduce new points of interaction.

Substitution on the Benzene (B151609) Ring: Introducing substituents at other positions on the benzene ring (e.g., C4, C6, C7) can further modulate the compound's activity and selectivity. For instance, chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring have been shown to improve metabolic stability in some indole-2-carboxamides. nih.gov

The following table outlines a hypothetical design strategy for derivatives of this compound targeting a hypothetical protein kinase.

| Modification Site | Proposed Modification | Rationale |

| C2-aldehyde | Conversion to N-cyclopropyl amide | Introduce hydrogen bond donor/acceptor and explore a hydrophobic pocket with the cyclopropyl (B3062369) group. |

| C5-propan-2-yl | Replacement with cyclopropyl | Reduce lipophilicity while maintaining a similar steric profile. |

| N1-H | Methylation | Increase metabolic stability and remove a hydrogen bond donor. |

| C6 | Fluorination | Potentially increase binding affinity through electrostatic interactions and improve metabolic stability. |

Scaffold Hopping and Bioisosteric Replacement Strategies within the Indole-2-carbaldehyde Class

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies for discovering novel chemotypes with improved drug-like properties while retaining the biological activity of a parent compound. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. For the indole-2-carbaldehyde class, potential scaffold hops could include:

Indazole-3-carbaldehyde: This isomer of indole maintains a similar bicyclic aromatic structure but with a different arrangement of nitrogen atoms, which can lead to altered hydrogen bonding patterns and physicochemical properties. nih.gov

Benzofuran-2-carbaldehyde: Replacing the indole nitrogen with an oxygen atom results in a benzofuran (B130515) core, which can have different metabolic stability and electronic properties.

Benzothiophene-2-carbaldehyde: The sulfur-containing analogue, benzothiophene, offers another isosteric core with distinct electronic and lipophilic characteristics.

Bioisosteric Replacement: This involves the substitution of a functional group with another group that has similar physicochemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com For this compound, bioisosteric replacements could be applied to:

The Aldehyde Group: A classic bioisostere for an aldehyde is a nitrile (-CN) or an oxime (-CH=NOH). These groups can mimic the hydrogen bonding capabilities of the aldehyde while offering different chemical stability and electronic profiles.

The Indole NH: The N-H group can be replaced with other groups that can act as hydrogen bond donors, such as a hydroxyl group (-OH) in a different scaffold.

The Propan-2-yl Group: A trifluoromethyl group (-CF3) can sometimes serve as a bioisostere for an isopropyl group due to its similar size, although its electronic properties are vastly different.

The successful application of these strategies can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.com The development of a QSAR model for this compound and its analogues could provide valuable insights into the key molecular features that govern their activity and allow for the prediction of the activity of novel, unsynthesized compounds. ijpsr.com

A typical QSAR study involves the following steps:

Data Set Collection: A series of analogues of this compound would be synthesized and their biological activity against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors can be classified as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometric: Related to the 3D structure of the molecule.

Physicochemical: LogP (lipophilicity), pKa (acidity/basicity), polar surface area, etc. ijpsr.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for a series of indole-2-carbaldehyde derivatives might take the following form:

log(1/IC50) = β0 + β1LogP + β2MR_C5 + β3σ_C6 + β4HBA_C2

Where:

log(1/IC50) is the biological activity.

LogP is the octanol-water partition coefficient.

MR_C5 is the molar refractivity of the substituent at the C5 position.

σ_C6 is the Hammett constant for the substituent at the C6 position.

HBA_C2 represents the hydrogen bond acceptor capacity of the group at the C2 position.

β0-β4 are the regression coefficients determined by the statistical analysis.

Such a model could guide the design of new derivatives by indicating which physicochemical properties are most important for activity. For example, if the model shows a positive correlation with LogP, it would suggest that increasing the lipophilicity of the compounds may lead to higher potency. QSAR studies on indole derivatives have successfully identified key physicochemical parameters that contribute to their biological activity. ijpsr.comnih.gov

Investigative Biological Activities and Mechanisms at the Molecular and Cellular Level

Modulation of Specific Enzyme Activities by 5-propan-2-yl-1H-indole-2-carbaldehyde Derivatives

Derivatives based on the indole (B1671886) scaffold have been identified as potent modulators of various enzymes, acting through both direct inhibition and allosteric mechanisms.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive)

Studies on various indole derivatives have elucidated their mechanisms of enzyme inhibition. For instance, a series of indole–thiourea derivatives, which share the core indole structure, were investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com

Kinetic analysis using Lineweaver–Burk plots was performed to determine the mechanism of inhibition. mdpi.com In the case of the most potent compound in the series, compound 4b , the Lineweaver–Burk plots at different inhibitor concentrations intersected on the y-axis. This pattern is characteristic of competitive inhibition, where the inhibitor binds to the active site of the enzyme and competes with the substrate (L-tyrosine). mdpi.com

The kinetic parameters derived from these studies showed that while the maximum reaction velocity (Vmax) remained constant, the Michaelis constant (KM) increased in a concentration-dependent manner with the inhibitor. mdpi.com This increase in apparent KM signifies a lower affinity of the enzyme for its substrate in the presence of the competitive inhibitor. mdpi.com

Table 1: Kinetic Parameters of Tyrosinase Inhibition by Indole Derivative 4b

| Inhibitor Concentration (μM) | Apparent KM (mM) | Vmax (mM/min) | Inhibition Type |

|---|---|---|---|

| 0 | 1.515 | 0.0135 | Competitive |

| 3 | 7.846 | 0.0135 | |

| 6 | 15.740 | 0.0135 | |

| 12 | 23.586 | 0.0135 |

Allosteric Modulation Studies

A significant body of research has focused on 5-substituted-indole-2-carboxamides as allosteric modulators of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor rather than a classical enzyme, but which demonstrates analogous principles of modulation. nih.govacs.org Allosteric modulators bind to a site topographically distinct from the primary (orthosteric) site, altering the receptor's affinity and/or efficacy for endogenous ligands. nih.gov

These studies utilize radioligand binding assays to determine the key allosteric parameters: the equilibrium dissociation constant (KB) of the modulator for the receptor, and the cooperativity factor (α), which quantifies the extent to which the modulator affects the binding of an orthosteric ligand. An α value greater than 1 indicates positive cooperativity (enhanced orthosteric ligand binding), while a value between 0 and 1 indicates negative cooperativity.

Structure-activity relationship (SAR) studies have revealed that substitutions at the 5-position of the indole ring, such as a chloro or fluoro group, are critical for these allosteric effects. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) was identified as a potent CB1 allosteric modulator with a KB of 259.3 nM and a remarkably high positive cooperativity factor (α) of 24.5. nih.govacs.org Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) , exhibited one of the highest binding affinities reported for this class, with a KB of 89.1 nM. nih.gov

Table 2: Allosteric Parameters of 5-Substituted Indole-2-Carboxamide Derivatives at the CB1 Receptor

| Compound | KB (nM) | Cooperativity Factor (α) |

|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide (4) | 1140 | 19.7 |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | 259.3 | 24.5 |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | 89.1 | 15.7 |

| 5-fluoro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide (3) | 1330 | 17.0 |

Ligand-Receptor Binding Interactions and Affinities

The interaction of indole derivatives with various receptors has been quantified using several biophysical techniques, primarily radioligand binding assays.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the affinity of a ligand for a receptor. uni-regensburg.de These assays measure the displacement of a specific, high-affinity radiolabeled ligand by an unlabeled test compound (like an indole derivative). The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Indole derivatives have been evaluated for their binding affinity at several G-protein coupled receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For example, in competitive binding assays using membranes from cells expressing human dopamine D2 or D3 receptors, various indole-based compounds have demonstrated a range of affinities.

Table 3: Binding Affinities (Ki) of Indole-Based Compounds for Human Dopamine Receptors

| Compound Scaffold | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |

|---|---|---|

| Indazole-piperazine derivative 1 | 29 | Not Determined |

| Indazole-piperazine derivative 10 | 23 | Not Determined |

| Indole derivative (FAUC 316 analog) 5a | >1000 | 2.1 |

| Indole derivative (FAUC 316 analog) 5b | >1000 | 9.9 |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. researchgate.net It measures changes in the refractive index at the surface of a sensor chip where a ligand (e.g., a target protein) is immobilized. An analyte (e.g., an indole derivative) is then flowed over the surface, and its binding to the immobilized ligand is detected. This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

While extensive SPR data for this compound derivatives are not widely published, the technique has been successfully applied to confirm the direct binding of related indole-2-carboxamide compounds to their protein targets. In a study on antimycobacterial agents, SPR was used to verify that indole-2-carboxamide derivatives 69 and 76 bind directly to the purified mycobacterial membrane protein MmpL3. nih.gov In these experiments, the MmpL3 protein was immobilized on the sensor chip, and various concentrations of the indole derivatives were passed over it, confirming a direct interaction. nih.gov

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Currently, specific ITC studies for this compound and its close derivatives are not prominently featured in the available literature.

Cellular Pathway Perturbations in In Vitro Models

5-substituted indole-2-carboxamide derivatives have been shown to significantly perturb key cellular signaling pathways in various in vitro models, leading to outcomes such as apoptosis in cancer cells and modulation of inflammatory responses.

One of the most studied areas is the induction of apoptosis (programmed cell death) in cancer cell lines, such as the human breast cancer cell line MCF-7. nih.gov These indole derivatives trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the mitochondria.

Key events in this pathway that are modulated by indole-2-carboxamides include:

Upregulation of Pro-apoptotic Proteins: Treatment with these compounds leads to an increased expression of pro-apoptotic proteins like Bax. nih.govnih.gov

Downregulation of Anti-apoptotic Proteins: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is reduced. The resulting increase in the Bax/Bcl-2 ratio is a critical trigger for apoptosis. nih.govnih.gov

Mitochondrial Disruption and Cytochrome C Release: The shift in the Bax/Bcl-2 balance leads to mitochondrial outer membrane permeabilization and the release of Cytochrome C from the mitochondria into the cytosol. nih.govresearchgate.net

Caspase Activation: Cytosolic Cytochrome C initiates the formation of the apoptosome, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases (e.g., Caspase-9 and Caspase-7), which execute the final stages of apoptosis. nih.govnih.gov

Table 4: Effect of Indole-2-Carboxamide Derivatives on Apoptotic Markers in MCF-7 Cells

| Compound | Effect on Cytochrome C Level (Fold Increase vs. Control) | Effect on Bax Level (Fold Increase vs. Control) | Effect on Bcl-2 Level (ng/mL) |

|---|---|---|---|

| 5d | 14 | 35 | 0.89 |

| 5e | 16 | 36 | 0.87 |

| 5h | 13 | Not Reported | Not Reported |

| Control (Untreated) | 1 | 1 | >1.0 (approx.) |

Furthermore, indole-2-carboxamide derivatives have been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. As allosteric modulators of the CB1 receptor, certain indole-2-carboxamides can induce β-arrestin-mediated phosphorylation and activation of ERK1/2, a pathway distinct from the canonical G-protein signaling cascade. nih.govscispace.com This demonstrates "biased signaling," where a ligand preferentially activates one signaling pathway over another, offering a nuanced mechanism for cellular modulation. nih.govscispace.com

Cell Cycle Analysis in Cellular Systems

There are no available studies that have investigated the effect of this compound on the cell cycle of any cellular system. Research on other indole derivatives has shown that some can induce cell cycle arrest at various phases, such as G2/M or G1, which is a common mechanism for anticancer agents. However, without specific experimental data, the impact of this compound on cell cycle progression remains unknown.

Modulation of Signal Transduction Pathways (e.g., kinase pathways)

There is no evidence in the current body of scientific research to suggest that this compound modulates any signal transduction pathways, including kinase pathways. The indole nucleus is a core structure in several known kinase inhibitors, which are crucial in cancer therapy for targeting deregulated signaling cascades. However, the inhibitory or modulatory activity of this compound against any specific kinase or pathway has not been documented.

DNA/RNA Interactions and Intercalation Studies

No studies have been published detailing any interactions between this compound and DNA or RNA. The potential for this compound to act as a DNA intercalator or to bind to specific nucleic acid structures has not been investigated.

Application as Chemical Probes for Biological Systems and Target Validation

The use of this compound as a chemical probe for studying biological systems or for target validation has not been reported. The development of chemical probes is a vital area of chemical biology for elucidating the function of proteins and other biomolecules. There is no indication that this specific compound has been synthesized or utilized for such purposes.

Role in Pre Clinical Drug Discovery Research and Chemical Biology As a Scaffold/lead

Utility as a Privileged Scaffold in Lead Compound Identification and Optimization

The indole (B1671886) ring system is a well-established privileged scaffold in the design of anti-cancer agents and other therapeutics. researchgate.netnih.gov The versatility of the indole scaffold allows for the development of compounds that can target various biological pathways, including those involved in cancer and inflammatory diseases. nih.gov The substitution at the 5-position of the indole ring, in this case with a propan-2-yl (isopropyl) group, can significantly influence the compound's physicochemical properties and biological activity.

Structure-activity relationship (SAR) studies on related indole derivatives, such as 1H-indole-2-carboxamides, have demonstrated that modifications at the C5 position can impact potency at biological targets. For instance, the presence of a chloro or fluoro group at the C5 position has been shown to affect the activity of these compounds as CB1 receptor allosteric modulators. nih.gov While direct studies on 5-propan-2-yl-1H-indole-2-carbaldehyde are limited, the principles derived from analogous compounds suggest that the isopropyl group at this position can be strategically utilized to enhance interactions with specific protein targets. The hydrophobic nature of the isopropyl group may favor binding to hydrophobic pockets within target proteins.

Strategies for Enhancing Molecular Potency and Selectivity in In Vitro and Mechanistic Studies

To enhance the molecular potency and selectivity of compounds derived from the this compound scaffold, various medicinal chemistry strategies can be employed. The aldehyde functional group at the 2-position serves as a versatile handle for synthetic modifications, allowing for the introduction of diverse chemical moieties.

One common strategy involves the conversion of the aldehyde to other functional groups, such as carboxylic acids, amides, or imines, to explore different interactions with target proteins. For example, the synthesis of indole-2-carboxamides from indole-2-carboxylic acids (which can be derived from the corresponding aldehyde) has been a fruitful approach in identifying potent antitubercular agents and dual EGFR/CDK2 inhibitors. researchgate.net

Furthermore, SAR studies of related 5-substituted indole derivatives provide valuable insights. The following table summarizes the impact of substitutions on the activity of indole-based compounds, which can guide the optimization of derivatives of this compound.

| Scaffold | Position of Substitution | Substituent | Impact on Activity | Target/Assay |

| 1H-indole-2-carboxamide | C5 | Chloro, Fluoro | Enhanced potency | CB1 Receptor Allosteric Modulator |

| Bisindole | Linkage between indole rings (5-5', 5-6', 6-5' vs. 6-6') | N/A | 6-6' linkage preferred for optimal shape and activity | HIV-1 Fusion Inhibition |

| 5-substituted-3-ethylindole-2-carboxamide | C5 | Various | Significant influence on antiproliferative activity | EGFR/CDK2 Inhibition |

This table is generated based on data from related but different indole scaffolds to illustrate general principles of substitution effects.

Development of Target-Oriented Libraries Based on the this compound Scaffold

Target-focused compound libraries are collections of molecules designed to interact with a specific protein or a family of related targets. nih.gov The this compound scaffold is an excellent starting point for the construction of such libraries. The aldehyde at the C2 position allows for a variety of chemical transformations, enabling the generation of a diverse set of derivatives.

The design of these libraries can be guided by computational modeling and known SAR data for the target of interest. For example, if the target is a kinase, the library could be designed to include functionalities known to interact with the ATP-binding site. The isopropyl group at the C5 position provides a constant feature that can be explored for its contribution to binding affinity and selectivity across the library.

Future Directions in Scaffold Optimization and Exploration for Research Applications

The future optimization of the this compound scaffold will likely focus on several key areas. A primary direction will be the thorough exploration of the chemical space around this core structure. This will involve the synthesis of a wide range of derivatives with modifications at the N1, C2 (via the aldehyde), and other positions of the indole ring to build a comprehensive SAR profile.

Another promising avenue is the application of this scaffold in the development of dual-target or multi-target inhibitors. For instance, derivatives of 5-substituted-indole-2-carboxamides have shown promise as dual inhibitors of EGFR and CDK2. researchgate.net Investigating the potential of this compound derivatives to modulate multiple targets could lead to the discovery of novel therapeutics with enhanced efficacy, particularly in complex diseases like cancer.

Synergistic Effects with Other Chemical Entities in Biological Research Models

The potential for synergistic interactions between derivatives of this compound and other chemical entities is an important area of investigation in preclinical research. Synergistic effects, where the combined effect of two or more agents is greater than the sum of their individual effects, can lead to more effective therapeutic strategies.

For example, indole-based benzenesulfonamides have been shown to exhibit synergistic effects when combined with doxorubicin (B1662922) in suppressing tumor growth. nih.gov While specific studies on this compound are not yet available, it is plausible that its derivatives could also enhance the efficacy of existing anticancer drugs. Future research should explore the combination of optimized compounds from this scaffold with known therapeutic agents in various biological models to identify potential synergistic relationships.

Q & A

Q. Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation : Perform reactions in a fume hood to limit inhalation exposure .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for halogenated waste .

Advanced: How can crystallographic data resolve contradictions in reported structural parameters?

Q. Answer :

- Software Tools : Use Mercury CSD 2.0 to compare crystal packing and intermolecular interactions with similar indole derivatives .

- Refinement Strategies : Apply SHELXL’s twin refinement for high-resolution data to address discrepancies in bond angles or torsional strain .

Case Study : If NMR and XRD data conflict (e.g., rotational isomerism), perform variable-temperature NMR and dynamic XRD studies to assess conformational flexibility .

Advanced: How can computational modeling predict the compound’s reactivity in multi-step syntheses?

Q. Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Reaction Pathway Simulation : Use Gaussian or ORCA to model intermediates in propan-2-yl group functionalization (e.g., oxidation to ketones) .

Experimental Validation : Compare computational results with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Advanced: What strategies mitigate instability during storage or catalytic applications?

Q. Answer :

- Stability Screening : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Use DSC/TGA to identify decomposition thresholds .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) if the aldehyde group is prone to oxidation .

Contingency : If literature data on stability is absent (common for novel indoles), establish a stability-indicating HPLC method .

Advanced: How can researchers resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

Q. Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., propan-2-yl’s steric effects) .

- Dose-Response Validation : Re-test conflicting bioactivity results across multiple cell lines with controlled assay conditions (e.g., ATP levels for cytotoxicity) .

Example : If anti-microbial activity varies between studies, assess bacterial strain-specific resistance mechanisms via genomic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.